TMC647055 Choline salt
Description
Contextualization within Viral Pathogenesis Research
The study of TMC647055 is deeply rooted in our understanding of viral pathogenesis, specifically the mechanisms by which viruses like HCV replicate and cause disease. Hepatitis C is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. nih.gov The virus's ability to establish persistent infections highlights the need for effective antiviral therapies.
Research into compounds like TMC647055 focuses on identifying and inhibiting key viral components essential for replication. In the case of HCV, the NS5B RNA-dependent RNA polymerase is a prime target. nih.govmedchemexpress.com This enzyme is vital for replicating the viral genome, and its inhibition effectively halts the virus's life cycle. nih.gov TMC647055, a macrocyclic indole (B1671886) derivative, binds to a specific allosteric site on the NS5B polymerase known as the "thumb pocket I" or NNI-1 site. nih.govresearchgate.net This binding event induces a conformational change in the enzyme, rendering it inactive. researchgate.net
Rationale for Direct-Acting Antiviral Agent Development in Preclinical Studies
The development of direct-acting antiviral agents (DAAs) like TMC647055 represents a paradigm shift from older, less specific antiviral therapies such as interferon-based regimens. nih.govelsevier.es The rationale for focusing on DAAs in preclinical studies is multi-faceted:
High Specificity and Potency: DAAs are designed to target specific viral proteins, leading to high potency and fewer off-target effects compared to broader-acting agents. nih.gov TMC647055, for instance, demonstrates nanomolar potency in HCV replicon cells. acs.orgnih.gov
Improved Resistance Profile: While resistance can develop, the targeted nature of DAAs allows for the development of combination therapies that can overcome resistance mutations. nih.gov In vitro studies have shown that TMC647055's activity is not significantly affected by mutations that confer resistance to other classes of HCV inhibitors. nih.gov
Potential for All-Oral, Interferon-Free Regimens: A major goal of DAA development is to create all-oral treatment regimens that eliminate the need for injectable interferons, which are associated with significant side effects. nih.govnih.gov
Broad Genotypic Coverage: Different genotypes of HCV can respond differently to treatment. Preclinical studies aim to identify compounds with activity against a wide range of genotypes. TMC647055 has shown promising cross-genotypic coverage. nih.govresearchgate.net
The preclinical evaluation of TMC647055 has provided a strong foundation for its progression into clinical development, highlighting the success of rational drug design in the ongoing battle against viral infections. nih.gov
Detailed Research Findings
Preclinical research has extensively characterized the in vitro activity and mechanism of action of TMC647055.
In Vitro Antiviral Activity
Studies using HCV replicon systems, which are cell-based assays that allow for the study of viral replication, have been crucial in determining the potency of TMC647055.
| Assay Type | Cell Line | Metric | Value | Reference |
| Cellular HCV Assay | - | EC50 | 82 nM | medchemexpress.combiocompare.com |
| Antiviral Activity | Huh7-Luc cells | EC90 | 0.3 µM | medchemexpress.commedchemexpress.com |
| HCV Replicon Assay (Genotype 1b) | - | EC50 | 77 nM | researchgate.net |
EC50: Half maximal effective concentration. EC90: 90% effective concentration.
These data demonstrate the potent ability of TMC647055 to inhibit HCV replication at nanomolar concentrations.
Mechanism of Action and Resistance Profile
TMC647055 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. nih.govmedchemexpress.com Unlike nucleoside inhibitors that mimic natural building blocks of RNA and terminate the growing RNA chain, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that prevent its function. nih.gov Specifically, TMC647055 binds to the thumb I (T1) subdomain of the polymerase. nih.gov
A key aspect of preclinical evaluation is understanding the potential for drug resistance. Studies have identified specific amino acid substitutions in the NS5B polymerase that can reduce the susceptibility to TMC647055.
| Mutation | Fold Change in EC50 | Reference |
| L392I | 9 | nih.gov |
| V494A | 3 | nih.gov |
| P495L | 371 | nih.gov |
Despite the potential for resistance, TMC647055 retains activity against mutations that confer resistance to other classes of NNIs and other types of HCV inhibitors, making it a valuable candidate for combination therapy. nih.gov
Properties
Molecular Formula |
C37H53N5O8S |
|---|---|
Molecular Weight |
727.91 |
Synonyms |
TMC647055; TMC-647055; TMC 647055; |
Origin of Product |
United States |
Molecular Target Identification and Mechanism of Action Elucidation
Exploration of Antibiofilm Modalities
In a high-throughput screening of a drug repurposing library, TMC647055 choline (B1196258) salt was identified as a compound with potential antibiofilm activity. nih.gov The screening aimed to find compounds effective against biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the initial screen identified it as a hit, further detailed studies are required to fully characterize its antibiofilm properties and mechanism of action in this context.
Assessment of Broad-Spectrum Antiviral Potential (e.g., Clostridioides difficile bacteriophages)
Currently, there is no direct evidence in the provided search results to suggest that TMC647055 choline salt has been assessed for its activity against Clostridioides difficile bacteriophages. Research on C. difficile primarily focuses on the bacterium itself, its toxins, and the use of bacteriophages as a therapeutic strategy. nih.govmdpi.comfrontiersin.orgfrontiersin.org The investigation into the broader antiviral spectrum of TMC647055 remains an area for future exploration.
In Vitro Antiviral Efficacy and Spectrum Characterization
Quantification of Hepatitis C Virus (HCV) Replication Inhibition in Replicon Systems
The inhibitory activity of TMC647055 against HCV replication has been extensively quantified using cell-based HCV replicon systems. These systems are instrumental in determining the potency of antiviral compounds in a cellular context that mimics viral replication.
Cellular assays are fundamental to assessing the antiviral potential of compounds like TMC647055. A commonly used system involves the Huh7-Luc cell line, which contains a stable HCV replicon (genotype 1b, clone ET) that includes a luciferase reporter gene. nih.govfda.gov The activity of the luciferase enzyme directly correlates with the level of HCV RNA replication. To determine the compound's effect, Huh7-Luc replicon cells are incubated with various concentrations of TMC647055 for a period, typically three days. nih.gov Following incubation, the luciferase activity is measured to quantify the extent of replication inhibition. nih.govnih.gov In parallel, quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) can be used to directly measure the levels of HCV replicon RNA, which are then normalized to a cellular housekeeping gene to ensure accuracy. nih.gov
From the data generated in cellular replicon assays, key potency metrics such as the half-maximal effective concentration (EC50) and 90% effective concentration (EC90) are calculated. The EC50 represents the concentration of the compound required to inhibit 50% of viral replication, while the EC90 is the concentration needed for 90% inhibition.
For TMC647055, these values demonstrate its potent activity against HCV genotype 1b replication in the Huh7-Luc cell line. nih.gov The median EC50 was determined to be 77 nM when measured by the luciferase reporter and 139 nM when quantified by qRT-PCR. nih.gov The EC90 value in the Huh7-Luc cell assay was found to be 0.3 µM. medchemexpress.commedchemexpress.com
Table 1: In Vitro Anti-HCV Activity of TMC647055 in Replicon Assays
| Parameter | Cell Line/Assay | HCV Genotype | Value | Source |
|---|---|---|---|---|
| EC50 | Huh7-Luc (Luciferase) | 1b | 77 nM | nih.gov |
| EC50 | Huh7-Luc (qRT-PCR) | 1b | 139 nM | nih.gov |
| EC50 | Cellular HCV Assay | Not Specified | 82 nM | medchemexpress.commedchemexpress.com |
| EC90 | Huh7-Luc | Not Specified | 0.3 µM | medchemexpress.commedchemexpress.com |
A critical aspect of any new anti-HCV agent is its ability to inhibit the various genotypes and subtypes of the virus. The genotypic coverage of TMC647055 was assessed using a transient replicon assay with chimeric replicons. nih.gov These replicons were constructed based on a genotype 1b backbone but contained the NS5B polymerase sequence from different HCV genotypes. nih.gov
The results indicated that TMC647055 possesses broad genotypic activity. nih.govd-nb.info It demonstrated high potency against genotypes 3a, 4a, and 6a, with activity levels comparable to those seen against genotype 1. nih.gov This suggests a well-conserved binding pocket for the inhibitor across these diverse genotypes. nih.gov While potent against most genotypes, some variability was noted within genotype 1a isolates. nih.gov The compound has shown in vitro antiviral activity against HCV genotypes 1, 3, 4, 5, and 6. d-nb.info However, its activity against genotype 2b replicons was significantly reduced. medchemexpress.com
Table 2: Cross-Genotypic Activity of TMC647055
| HCV Genotype/Subtype | Activity Level | EC50 (µM) | Source |
|---|---|---|---|
| 1a | Potent (variable) | 0.016 - 0.185 | nih.gov |
| 1b | Potent | 0.027 | medchemexpress.com |
| 2b | Reduced Activity | > 28 | medchemexpress.com |
| 3a | Potent | Comparable to Genotype 1 | nih.gov |
| 4a | Potent | Comparable to Genotype 1 | nih.govd-nb.info |
| 5a | Potent | Active | d-nb.info |
| 6a | Potent | Comparable to Genotype 1 | nih.govd-nb.info |
Evaluation of Specificity and Selectivity Against Other Viral and Cellular Targets
To be a viable therapeutic candidate, an antiviral compound must be highly selective for its viral target, with minimal activity against other viruses or host cell functions. TMC647055 demonstrated a high degree of selectivity for HCV. nih.gov When tested against a broad panel of other DNA and RNA viruses, it showed no significant antiviral activity at concentrations up to 100 µM. nih.gov This panel included cytomegalovirus (CMV), adenovirus, vaccinia virus, coxsackie virus, influenza virus, and yellow fever virus. nih.gov Furthermore, it had no effect on the dengue virus up to the highest tested concentration of 25 µM. nih.gov A very high concentration was required to inhibit hepatitis B virus, with an EC50 of 86 µM. nih.gov Additionally, the compound showed no cytotoxicity in a variety of cell lines at concentrations up to 50 µM. nih.gov
Assessment of Inhibitory Activity Against Bacterial Biofilm Formation (e.g., Staphylococcus aureus, Clostridioides difficile)
Recent research has explored the potential for repurposing antiviral drugs as antibacterial agents. In a screening of a library of antiviral compounds, TMC647055 choline (B1196258) salt was identified as one of nine novel hits that inhibited the growth of Clostridioides difficile at a concentration of 16 µM or lower. researchgate.net C. difficile is a major cause of antibiotic-associated diarrhea and can form biofilms that contribute to recurrent infections. nih.govnih.gov While this initial screening identified inhibitory activity against the bacterium's growth, specific studies focusing solely on the effect of TMC647055 on C. difficile biofilm formation and disruption are not yet detailed in the provided search results. researchgate.net
There is currently no available information from the provided search results detailing the assessment of TMC647055's inhibitory activity against Staphylococcus aureus biofilm formation.
Molecular Basis of Resistance and Resistance Management Strategies
Identification and Characterization of Resistance-Associated Amino Acid Substitutions in NS5B Polymerase
The emergence of drug resistance is a significant challenge in antiviral therapy. For TMC647055, specific amino acid substitutions in the target enzyme, NS5B polymerase, have been identified as conferring resistance. In vitro resistance selection experiments using HCV genotype 1a and 1b replicons have been instrumental in identifying these mutations. asm.org
Six independent resistance selection studies with genotype 1b replicons and two with genotype 1a replicons led to the observation of resistant colonies. Subsequent sequencing of the NS5B region from 70 of these TMC647055-treated replicon colonies (49 of genotype 1b and 21 of genotype 1a) revealed key amino acid substitutions. asm.org
Computational studies have also focused on specific mutations, including L392I, P495T, P495S, and P495L, to elucidate their role in resistance to TMC647055. nih.govkisti.re.kr These substitutions are located within the binding pocket of the inhibitor, affecting its interaction with the enzyme.
Table 1: Key Resistance-Associated Substitutions in NS5B for TMC647055
| Mutation | Genotype | Method of Identification |
| L392I | Not Specified | Computational Analysis |
| P495T | Not Specified | Computational Analysis |
| P495S | Not Specified | Computational Analysis |
| P495L | Not Specified | Computational Analysis |
Computational Studies on Drug Resistance Mechanisms
To understand the molecular underpinnings of how the identified mutations confer resistance, computational methods have been employed. These studies provide a detailed view of the changes in the inhibitor-enzyme complex at an atomic level.
Molecular dynamics (MD) simulations have been utilized to investigate the drug resistance mechanism of HCV to TMC647055 resulting from mutations such as L392I, P495T, P495S, and P495L in the NS5B polymerase. nih.govkisti.re.kr These simulations model the dynamic behavior of the protein-inhibitor complex over time.
For the L392I mutation, MD simulations revealed that the decrease in binding affinity is primarily caused by the presence of an extra methyl group at the beta-carbon (CB) atom of the isoleucine residue. nih.gov In the case of mutations at position 495, the simulations indicated that while the polarity of the side-chain does not significantly impact binding, the size of the side-chain is crucial. Smaller side-chains at this position lead to a substantial decrease in the van der Waals interactions with TMC647055. nih.gov Furthermore, a longer side-chain at residue 495 was found to significantly affect the electrostatic interaction between the inhibitor and residue Arg-503. nih.gov
Binding free energy calculations are a computational technique used to quantify the impact of mutations on the binding affinity of a drug to its target. nih.govdtic.milcore.ac.uk This method has been applied to understand the resistance mechanisms against TMC647055. nih.govkisti.re.kr
Calculations for the L392I and P495 mutants confirmed that these substitutions lead to a decrease in the binding affinity between TMC647055 and the NS5B polymerase. nih.gov By quantifying the change in binding free energy (ΔG), researchers can correlate specific mutations with the level of resistance observed. These calculations support the findings from MD simulations, showing that reduced van der Waals and altered electrostatic interactions are key drivers of resistance. nih.gov
Table 2: Summary of Computational Findings on Resistance Mechanisms
| Mutation | Key Structural/Energetic Change | Impact on Binding |
| L392I | Extra methyl group at CB of Isoleucine | Decreased binding affinity due to steric hindrance |
| P495S/T | Smaller side-chain size | Substantial decrease in van der Waals interactions |
| P495L | Longer side-chain length | Significant effect on electrostatic interaction with Arg-503 |
In Vitro Evolution of Resistance and Cross-Resistance Profiling
The potential for a virus to develop resistance and whether that resistance extends to other drugs are critical aspects of preclinical evaluation. nih.gov
In vitro studies have demonstrated that resistant colonies of HCV replicons can be selected under the pressure of TMC647055. asm.org The frequency of this resistant colony formation was determined in a colony formation assay. A dose-dependent reduction in colony formation was observed, and notably, at a concentration of 1.5 μM of TMC647055 alone, no resistant colonies were observed, suggesting complete clearance of the replicon from the cells at this concentration. asm.org
An important finding is the lack of cross-resistance with other classes of HCV inhibitors. The activity of TMC647055 was not affected by mutations that confer reduced sensitivity to other non-nucleoside inhibitors (NNI-2, NNI-3, NNI-4), nucleoside inhibitors, NS3/4A protease inhibitors, or NS5A inhibitors. asm.org This suggests that TMC647055 could be effective in patients who have failed therapy with other direct-acting antivirals due to resistance.
Table 3: Cross-Resistance Profile of TMC647055
| Inhibitor Class with Pre-existing Resistance | Effect on TMC647055 Activity |
| NNI-2, NNI-3, NNI-4 | Not affected |
| NS5B Nucleoside Inhibitors | Not affected |
| NS3/4A Protease Inhibitors | Not affected |
| NS5A Inhibitors | Not affected |
Preclinical Approaches for Mitigating Resistance Development
Given the potential for resistance development, strategies to mitigate this risk are essential. One of the primary preclinical approaches is the use of combination therapy.
In vitro studies have shown that combining TMC647055 with TMC435, a potent HCV NS3/4A protease inhibitor, suppressed the formation of resistant colonies. asm.org This effect was observed even at the lowest concentrations of the combined drugs. This suggests that a combination of direct-acting antivirals with different mechanisms of action can create a higher barrier to the development of resistance. By targeting multiple viral proteins simultaneously, the virus would need to acquire multiple resistance mutations to escape the effects of the treatment, which is a much less probable event.
Preclinical Pharmacological and Pharmacodynamic Investigations
In Vitro Pharmacological Characterization of TMC647055 Choline (B1196258) Salt
TMC647055 is a potent, non-nucleoside inhibitor that targets the thumb-1 pocket of the HCV NS5B polymerase, an essential enzyme for viral replication nih.gov. Its binding to this allosteric site induces a conformational change that renders the enzyme inactive nih.gov.
The compound has demonstrated potent activity against HCV in cellular assays. In HCV replicon cells, TMC647055 exhibits a half-maximal effective concentration (EC50) of 82 nM medchemexpress.com. Further characterization in Huh7-Luc cells, a cell line used for studying HCV replication, determined a 90% effective concentration (EC90) of 0.3 µM medchemexpress.com. In biochemical assays using purified viral polymerase and an RNA template, a related series of inhibitors showed IC50 values as low as 0.41 µM nih.gov. TMC647055 is characterized by a high affinity for the NS5B polymerase and a long residence time on the enzyme, contributing to its potent antiviral activity nih.gov.
Studies have indicated that TMC647055 has a broad genotypic coverage, with in vitro antiviral activity against HCV genotypes 1, 3, 4, 5, and 6 nih.gov. However, specific EC50 values for each of these genotypes are not detailed in the available literature.
Interactive Data Table: In Vitro Antiviral Activity of TMC647055
| Parameter | Cell Line/Assay | Value |
|---|---|---|
| EC50 | HCV Replicon Cells | 82 nM medchemexpress.com |
| EC90 | Huh7-Luc Cells | 0.3 µM medchemexpress.com |
| IC50 | NS5B Polymerase Assay | Data not available |
| Antiviral Spectrum | Various Genotypes | Active against HCV Genotypes 1, 3, 4, 5, and 6 nih.gov |
Evaluation of Preclinical Pharmacokinetic Profiles in Animal Models (e.g., rats)
Preclinical studies in animal models, particularly rats, were integral to the development and characterization of TMC647055.
Systemic Exposure and Oral Bioavailability in Research Species
Pharmacokinetic assessments in rats have indicated that TMC647055 possesses an acceptable and promising profile for an orally administered therapeutic agent. Following oral administration of a 10 mg/kg dose, the compound was shown to have high oral bioavailability and high systemic exposure medchemexpress.com. This was combined with a moderate plasma clearance and a low volume of distribution medchemexpress.com. While these characteristics are described, specific quantitative data for key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (Half-life) from preclinical rat studies are not publicly available.
Interactive Data Table: Preclinical Pharmacokinetic Parameters of TMC647055 in Rats (Oral Administration)
| Parameter | Value |
|---|---|
| Dose | 10 mg/kg medchemexpress.com |
| Oral Bioavailability | High medchemexpress.com |
| Systemic Exposure (AUC) | High medchemexpress.com |
| Maximum Concentration (Cmax) | Data not available |
| Time to Cmax (Tmax) | Data not available |
| Half-life (T1/2) | Data not available |
| Plasma Clearance | Moderate medchemexpress.com |
| Volume of Distribution | Low medchemexpress.com |
Tissue Distribution, with Emphasis on Target Organs in Research Models
A key feature of the preclinical profile of TMC647055 is its distribution to the liver, the primary site of HCV replication. Studies have consistently noted a high liver distribution in rats following administration nih.gov. This preferential partitioning to the target organ is a desirable characteristic for an anti-HCV agent, as it can lead to higher local concentrations of the drug where the virus replicates. Detailed quantitative data, such as liver-to-plasma concentration ratios, have not been disclosed in the available literature.
Interactive Data Table: Tissue Distribution of TMC647055 in Rats
| Target Organ | Distribution Level | Quantitative Data (e.g., Tissue-to-Plasma Ratio) |
|---|
| Liver | High nih.gov | Data not available |
Clearance and Elimination Pathways in Preclinical Systems
Detailed studies characterizing the specific clearance and elimination pathways of TMC647055 in preclinical animal models are not described in the publicly accessible scientific literature. Information regarding the metabolic fate of the compound, including the involvement of specific metabolizing enzymes (e.g., cytochrome P450 isoforms), and the primary routes of excretion (i.e., biliary versus renal) has not been reported.
Assessment of In Vivo Antiviral/Antibiofilm Efficacy in Established Research Models (e.g., animal models of infection)
The lead optimization process for TMC647055 involved in vivo evaluations in rats, which contributed to its selection as a clinical candidate nih.gov. While this indicates successful outcomes in preclinical models, specific data from these in vivo studies, such as the magnitude of viral load reduction in animal models of HCV infection (e.g., chimeric mouse models), are not available in the reviewed literature.
In subsequent human clinical trials, TMC647055 demonstrated potent antiviral activity against HCV genotype 1. A Phase 1b trial showed that TMC647055 was well-tolerated and effective, with its antiviral activity being further enhanced when used in combination with other direct-acting antiviral agents nih.gov.
There is no information available in the scientific literature regarding any investigation into the antibiofilm efficacy of TMC647055 choline salt.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Simeprevir (B1263172) |
| JNJ-56914845 |
| Ribavirin |
Combination Research Modalities
Synergistic Antiviral Activity Studies with Complementary Direct-Acting Antiviral Agents (e.g., HCV NS3/4A Protease Inhibitors)
TMC647055, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, has been a subject of extensive research in combination with other direct-acting antiviral agents (DAAs) to enhance therapeutic efficacy. nih.govnih.gov Interferon-free regimens that combine DAAs with different mechanisms of action are a cornerstone of modern HCV treatment, aiming for high rates of sustained virologic response (SVR). nih.gov
In vitro studies have demonstrated that TMC647055 exhibits potent synergistic antiviral activity when combined with DAAs targeting different viral proteins, such as HCV NS3/4A protease inhibitors. nih.gov This synergy leads to a more profound suppression of HCV RNA replication than what is achieved with single-agent therapy. nih.gov
Clinical investigations have substantiated these in vitro findings. A Phase 1 study combining TMC647055 with simeprevir (B1263172), an NS3/4A protease inhibitor, demonstrated significant antiviral activity in patients with HCV genotype 1. nih.govresearchgate.net This 10-day combination therapy resulted in a median decrease in HCV RNA of 4.64 log10 IU/mL from baseline, with no viral breakthrough observed during the treatment period. researchgate.netnih.gov
Further research in a Phase 2a open-label study (NCT01724086) evaluated various combinations of TMC647055, simeprevir, and the NS5A inhibitor JNJ-56914845. nih.govnih.gov The study included two-drug regimens (simeprevir + TMC647055/ritonavir) and three-drug regimens (simeprevir + TMC647055/ritonavir + JNJ-56914845). nih.govnih.gov The results indicated that combining these agents with complementary mechanisms of action could achieve high SVR rates, particularly in the three-drug combination. nih.govnih.gov
The table below summarizes the SVR12 (Sustained Virologic Response 12 weeks after end of treatment) rates from different treatment panels in the NCT01724086 study, illustrating the efficacy of combining TMC647055 with other DAAs.
| Treatment Panel | Drug Combination | HCV Genotype | Inclusion of Ribavirin | SVR12 Rate |
|---|---|---|---|---|
| Panel 1 | Simeprevir + TMC647055/ritonavir (low dose) | GT1a | Yes | 50% (5/10) |
| Panel 2-Arm 1 | Simeprevir + TMC647055/ritonavir (low dose) | GT1b | Yes | 50% (6/12) |
| Panel 2-Arm 2 | Simeprevir + TMC647055/ritonavir (low dose) | GT1b | No | 33% (3/9) |
| Panel 3-Arm 1 | Simeprevir + TMC647055/ritonavir (high dose) | GT1a | Yes | 86% (6/7) |
| Panel 3-Arm 2 | Simeprevir + TMC647055/ritonavir (high dose) | GT1b | No | 50% (4/8) |
| Panel 4-Arm 2 | Simeprevir + TMC647055/ritonavir + JNJ-56914845 (60 mg) | GT1a | No | 93% (14/15) |
| Panel 4-Arm 2 | Simeprevir + TMC647055/ritonavir + JNJ-56914845 (60 mg) | GT1b | No | 100% (7/7) |
Mechanistic Investigations of Combination Effects on Viral Suppression and Resistance Prevention In Vitro
The rationale for using TMC647055 in combination with other DAAs extends beyond synergistic activity to include the prevention of antiviral resistance. Mechanistic studies investigate how multi-target approaches can raise the genetic barrier to resistance, making it more difficult for the virus to develop mutations that confer resistance to all drugs in the regimen simultaneously.
In vitro resistance selection experiments have identified specific mutations associated with reduced susceptibility to TMC647055. researchgate.net The primary resistance-associated variant (RAV) for TMC647055 emerges at the NS5B position P495, with the P495L substitution being common. nih.govresearchgate.net
When TMC647055 is used in combination therapy, the landscape of resistance development becomes more complex. Analysis of patients who experienced virologic failure in combination therapy studies revealed that failure was typically associated with the emergence of RAVs to all drugs in the regimen. nih.govnih.govnih.gov
For instance, in the NCT01724086 study, patients who failed on a two- or three-drug regimen often developed a combination of RAVs:
For Simeprevir (NS3/4A Inhibitor): RAVs emerged at NS3 positions 80, 155, 156, and/or 168. nih.govnih.gov
For TMC647055 (NS5B Inhibitor): RAVs consistently emerged at NS5B position 495. nih.govnih.gov
For JNJ-56914845 (NS5A Inhibitor): RAVs emerged at NS5A positions 30 and/or 31. nih.govnih.govnih.gov
The table below details the emergence of resistance-associated variants (RAVs) in patients with virologic failure from combination therapy studies.
| Drug Target | Drug | Observed Resistance-Associated Variants (RAVs) |
|---|---|---|
| NS3 Protease | Simeprevir | Mutations at positions 80, 155, 156, 168 |
| NS5B Polymerase | TMC647055 | Mutations at position 495 (e.g., P495L) |
| NS5A Complex | JNJ-56914845 | Mutations at positions 30, 31 |
Interestingly, follow-up data from these studies showed that while the RAVs for simeprevir and TMC647055 often became undetectable by population sequencing after treatment was stopped, the RAVs in the NS5A region associated with JNJ-56914845 tended to persist. nih.govnih.govnih.gov This highlights the differential persistence of resistance mutations and underscores the importance of potent combination regimens that can suppress viral replication to levels where the emergence of any RAV is prevented. By simultaneously targeting multiple essential viral proteins, the combination of TMC647055 with other DAAs provides a powerful strategy for robust viral suppression and a higher barrier to the development of clinically significant resistance.
Advanced Research Methodologies and Techniques Employed
High-Throughput Screening (HTS) for Compound Discovery and Repurposing
High-Throughput Screening (HTS) serves as a foundational technology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. In the context of antiviral research, HTS is employed to identify "hits"—compounds that inhibit viral replication or the function of essential viral enzymes. For the discovery of HCV inhibitors like TMC647055, HTS assays are designed to screen for molecules that block the activity of the NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.
While the specific HTS campaign that led to the initial identification of the macrocyclic indole (B1671886) scaffold of TMC647055 is proprietary, the process generally involves miniaturized, automated assays. These screens measure the inhibition of the NS5B polymerase enzyme, and subsequent lead optimization of initial hits leads to the development of potent compounds like TMC647055. researchgate.net The identification of a novel macrocyclic indole NNI with strong activity against the NS5B polymerase suggests a discovery pathway originating from extensive screening and medicinal chemistry efforts. researchgate.net
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Viral RNA Quantification
To determine the antiviral efficacy of a compound, it is essential to accurately quantify the amount of viral genetic material in infected cells or patient samples. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is the gold standard for this purpose. This technique measures the reduction in HCV RNA levels following treatment with an antiviral agent.
In the evaluation of TMC647055, qRT-PCR would be used in cell-based replicon assays. In these systems, human liver cell lines are engineered to support HCV RNA replication. These cells are treated with varying concentrations of the compound, and after an incubation period, the total cellular RNA is extracted. The qRT-PCR technique then reverse transcribes the viral RNA into complementary DNA (cDNA) and amplifies it. The amount of amplified DNA is measured in real-time, allowing for a precise calculation of the initial viral RNA copies. This data is used to determine key potency metrics such as the half-maximal effective concentration (EC50), which is a measure of a drug's potency. nih.gov The potent suppression of HCV RNA replication by TMC647055 was confirmed through such quantitative virological assays. nih.govnih.gov
Luciferase Reporter Assays for Antiviral Activity Measurement
Luciferase reporter assays are a common and highly sensitive method used in virology to measure the effect of antiviral compounds on viral replication. nih.gov These assays utilize a reporter gene, typically from fireflies or Renilla, that produces a light-emitting enzyme called luciferase. This gene is inserted into the viral genome or a subgenomic replicon.
For HCV research, cell lines such as Huh7-Luc cells, which contain an HCV replicon with a luciferase gene, are often used. biocompare.com The replication of the viral RNA also leads to the expression of the luciferase enzyme. The amount of light produced is directly proportional to the level of viral replication. When these cells are treated with an antiviral compound like TMC647055, a reduction in viral replication leads to a corresponding decrease in the luciferase signal. This provides a rapid and quantitative readout of the compound's antiviral activity. nih.gov Studies have utilized this method to determine the potency of TMC647055. biocompare.com
Table 1: In Vitro Antiviral Activity of TMC647055
| Assay System | Metric | Value | Reference |
|---|---|---|---|
| Cellular HCV Assay | EC50 | 82 nM | biocompare.com |
| Huh7-Luc Cells | EC90 | 0.3 µM | biocompare.com |
Structural Biology Techniques (e.g., Crystallography, X-ray) in Target-Inhibitor Complex Analysis
Understanding how a drug interacts with its molecular target is crucial for rational drug design and for elucidating its mechanism of action. Structural biology techniques, particularly X-ray crystallography, are powerful tools for visualizing these interactions at an atomic level. nih.gov This method involves crystallizing the target protein—in this case, the HCV NS5B polymerase—in complex with the inhibitor, TMC647055. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to construct a detailed three-dimensional model of the protein-drug complex.
This type of analysis revealed that TMC647055 binds to a specific allosteric site on the NS5B enzyme known as thumb pocket I. researchgate.net The binding of TMC647055 to this site perturbs the interaction between the finger and thumb domains of the polymerase, locking the enzyme in an open, inactive conformation. nih.gov This detailed mechanistic insight, derived from structural biology, explains the potent inhibitory activity of the compound and distinguishes its mode of action from other classes of polymerase inhibitors.
Computational Chemistry and Molecular Modeling Approaches for Mechanism and Resistance Studies
Computational chemistry and molecular modeling are used to complement experimental data from structural biology and virological assays. nih.govresearchgate.net These approaches use the principles of physics and chemistry to simulate the interactions between a drug and its target protein. For TMC647055, molecular modeling would be used to analyze its binding to the NS5B thumb pocket I in greater detail, calculating binding energies and identifying key amino acid residues involved in the interaction.
A critical application of these computational methods is in the study of antiviral resistance. nih.gov When HCV replicates, errors can be introduced into its genetic code, leading to mutations in the viral proteins. Some of these mutations can reduce the binding affinity of a drug to its target, thereby conferring resistance. Experimental studies identified that specific mutations in the NS5B polymerase, such as P495L, reduce the sensitivity to TMC647055. nih.govnih.gov Molecular modeling can simulate the structural and energetic effects of such mutations, explaining how they disrupt the binding of TMC647055 and lead to a loss of potency. nih.gov This information is vital for predicting resistance profiles and for designing next-generation inhibitors that are less susceptible to resistance.
Table 2: Impact of NS5B Mutations on TMC647055 Activity
| Mutation | Fold Change in EC50 | Reference |
|---|---|---|
| L392I | 9 | nih.gov |
| V494A | 3 | nih.gov |
| P495L | 371 | nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Underexplored Antiviral Applications for TMC647055 Choline (B1196258) Salt
While TMC647055 was developed specifically as an anti-HCV agent, its core mechanism as a viral polymerase inhibitor warrants investigation into its activity against other viral pathogens. The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for broad-spectrum antiviral development. tandfonline.com
Research has demonstrated that TMC647055 is highly selective for HCV. nih.gov In comprehensive in vitro screening, the compound was evaluated against a diverse panel of human DNA and RNA viruses. No significant antiviral activity was observed against cytomegalovirus (CMV), adenovirus, vaccinia virus, coxsackie virus, influenza virus, or yellow fever virus at concentrations up to 100 μM. nih.gov Similarly, it showed no effect on the dengue virus up to 25 μM. nih.gov A modest effect was noted against hepatitis B virus (HBV), with an EC50 of 86 μM. nih.gov Despite this high selectivity, the exploration of its potential against other viruses, such as the Hepatitis E virus (HEV), has been considered in screening initiatives for new antiviral candidates. patsnap.com
Future research could focus on viruses with polymerases that are structurally homologous to HCV NS5B. The principles guiding the development of NS5B inhibitors could inform therapies for other chronic viral infections. patsnap.com Furthermore, exploring host-directed antiviral (HDA) strategies, an area considered an underexplored frontier, could provide synergistic avenues where a compound like TMC647055 might be repurposed or modified. frontiersin.org Combining direct-acting antivirals with HDAs could enhance efficacy and combat a wider range of pathogens. frontiersin.org
| Virus | Virus Type | Observed Activity (Concentration) |
|---|---|---|
| Hepatitis C Virus (HCV) | RNA | Potent Inhibitor (EC50 = 82 nM) biocompare.com |
| Hepatitis B Virus (HBV) | DNA | EC50 = 86 µM |
| Cytomegalovirus (CMV) | DNA | No activity up to 100 µM |
| Adenovirus | DNA | No activity up to 100 µM |
| Vaccinia virus | DNA | No activity up to 100 µM |
| Coxsackie virus | RNA | No activity up to 100 µM |
| Influenza virus | RNA | No activity up to 100 µM |
| Yellow fever virus | RNA | No activity up to 100 µM |
| Dengue virus | RNA | No activity up to 25 µM |
Rational Design and Synthesis of Next-Generation NS5B Polymerase Inhibitors Based on Resistance Insights
The emergence of drug resistance is a critical challenge in antiviral therapy. mdpi.comhcvguidelines.org Insights gained from the resistance profile of TMC647055 are invaluable for the rational design of new, more robust NS5B polymerase inhibitors. TMC647055 is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase, causing a conformational change that inhibits its catalytic activity. wikipedia.orgresearchgate.net
Studies have identified specific amino acid substitutions in the NS5B polymerase that confer resistance to TMC647055. The compound binds to the "NNI-1" pocket, and mutations in this region can reduce its inhibitory activity. nih.gov Key mutations identified in replicon assays include L392I, V494A, and P495L, which result in significant shifts in the compound's effective concentration. nih.gov
| Mutation | Median Fold Change in EC50 |
|---|---|
| L392I | 9 |
| V494A | 3 |
| P495L | 371 |
This knowledge of resistance pathways allows for the strategic design of next-generation inhibitors. By understanding the structural interactions between the inhibitor and the binding pocket, new molecules can be synthesized to overcome these resistance mutations. acs.org Structure-based virtual screening and quantitative structure-activity relationship (QSAR) models are powerful tools in this process. tandfonline.comnih.gov For instance, researchers have successfully identified novel inhibitor scaffolds by screening compound libraries against specific allosteric sites, such as the thumb pocket-2, and then validating their binding site using mutant polymerases. nih.govnih.gov Future design efforts should focus on developing inhibitors that maintain potency against common resistant variants or target different, highly conserved allosteric sites to provide a higher genetic barrier to resistance. acs.org
Investigation of Choline Moiety's Influence on Compound Delivery and Bioavailability in Research Models
The formulation of a drug as a specific salt can significantly alter its physicochemical properties, including solubility, stability, and bioavailability. nih.gov TMC647055 is formulated as a choline salt, a strategic choice aimed at optimizing its pharmaceutical characteristics. The use of choline salts is a known method to enhance the aqueous solubility of poorly soluble parent drugs. proquest.com This improved solubility can lead to faster dissolution rates and potentially greater bioavailability. proquest.com
Choline is an essential nutrient with minimal toxicity, making it an attractive counterion in pharmaceutical development. nih.govnih.gov Research on other drugs has shown that choline salts can significantly increase water solubility compared to the free acid or even corresponding sodium salts. proquest.com This approach can be particularly beneficial for oral drug delivery.
Future research should specifically investigate the role of the choline moiety in the context of TMC647055. This includes:
Comparative Pharmacokinetic Studies: Directly comparing the bioavailability and absorption profiles of the choline salt form versus the free-base or other salt forms of TMC647055 in animal models.
Formulation Development: Exploring how the choline salt interacts with other excipients in a formulation. Choline-based systems, such as ionic liquids, have been shown to act as effective solubilizers and permeation enhancers for both oral and transdermal drug delivery. researchgate.netmdpi.com
Understanding these aspects will not only optimize the use of TMC647055 in research settings but also provide valuable data for the formulation of future antiviral compounds. The strategic use of salt forms, like the choline salt, is a critical component of translational drug development. google.com
Q & A
Q. What is the primary biochemical mechanism of TMC647055 Choline salt in HCV research?
this compound acts as a selective, cell-permeating inhibitor of HCV NS5B RNA-dependent RNA polymerase (RdRp). Its inhibitory activity is measured via in vitro RdRp primer-dependent transcription assays, yielding a mean IC50 of 34 nM. This mechanism disrupts viral replication by targeting the polymerase's active site or allosteric pockets, depending on the inhibitor class .
Q. What experimental assays are recommended to validate TMC647055’s inhibitory activity?
Use biochemical RdRp assays with purified NS5B polymerase to measure IC50 values. For cellular efficacy, employ HCV replicon systems (e.g., genotype 1b or 2a) to determine EC50, ensuring cytotoxicity controls (CC50 >20 μM) to confirm selectivity . Replicate assays in triplicate and normalize data against positive controls (e.g., sofosbuvir) and untreated replicates.
Q. How should this compound be stored to maintain stability in laboratory settings?
Store lyophilized powder at -20°C in desiccated conditions for long-term stability. For short-term use (≤1 week), keep at 0–4°C. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles, as repeated thawing may degrade compound integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 (34 nM) and EC50 (82 nM) values for TMC647055?
Differences arise from assay contexts: IC50 measures in vitro enzymatic inhibition, while EC50 reflects cellular activity influenced by membrane permeability and intracellular metabolism. Standardize protocols across studies by using identical NS5B isoforms (e.g., genotype 1b Con1 replicons) and normalizing against internal controls. Cross-validate using orthogonal methods like qRT-PCR for viral RNA quantification .
Q. What computational strategies elucidate drug resistance mechanisms in NS5B mutants (e.g., L392V, P495V/I)?
Perform molecular dynamics (MD) simulations to analyze binding affinity changes caused by mutations. Calculate free energy decomposition (e.g., MM/PBSA) to quantify contributions of van der Waals and electrostatic interactions. For example, the P495V mutation reduces inhibitor binding due to weakened hydrophobic interactions with Ile residues and disrupted electrostatic contacts with Arg503 .
Q. How to design experiments evaluating TMC647055’s efficacy against emerging resistant HCV strains?
Apply site-directed mutagenesis to introduce resistance-associated mutations (e.g., L392V) into NS5B plasmids. Transfect mutant plasmids into HCV replicon systems and assess inhibitor efficacy via luciferase-based replicon assays. Compare fold-changes in EC50 between wild-type and mutant strains to quantify resistance .
Q. What pharmacokinetic parameters should be prioritized when translating TMC647055 to animal models?
Focus on bioavailability, plasma half-life (t1/2), and liver exposure in preclinical models (e.g., rats, dogs). Use LC-MS/MS to quantify compound levels in plasma and liver homogenates. Adjust dosing regimens based on clearance rates and protein binding data to achieve therapeutic concentrations .
Data Analysis and Contradiction Resolution
Q. How to address variability in NS5B inhibition data across independent studies?
Conduct meta-analysis of published IC50/EC50 values, accounting for variables like NS5B genotype (1b vs. 2a), assay temperature (30°C vs. 37°C), and primer-template configurations. Use statistical tools (e.g., ANOVA) to identify significant outliers and validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
Q. What structural insights from molecular modeling can guide the design of next-generation NS5B inhibitors?
Leverage X-ray crystallography or cryo-EM structures of NS5B-TMC647055 complexes to identify critical binding motifs. Optimize substituents (e.g., methyl groups) to enhance interactions with hydrophobic pockets (e.g., Ile491) and reduce steric clashes in mutant strains .
Methodological Best Practices
Q. How to ensure reproducibility in RdRp inhibition assays?
Q. What statistical approaches are appropriate for analyzing dose-response data?
Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50. Report 95% confidence intervals and use Grubbs’ test to exclude outliers. For resistance studies, apply Student’s t-test to compare mutant vs. wild-type EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
